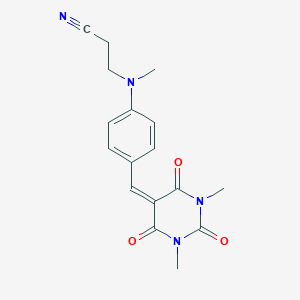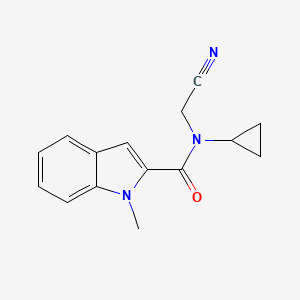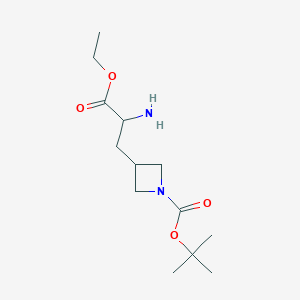![molecular formula C10H17N3 B2369204 [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine CAS No. 1501757-22-7](/img/structure/B2369204.png)
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine” is a chemical compound with the CAS Number: 1501757-22-7 . Its IUPAC name is N’,N’-dimethyl-1-pyridin-3-ylpropane-1,3-diamine . The molecular formula is C10H17N3 and it has a molecular weight of 179.27 .
Physical and Chemical Properties This compound is a liquid at room temperature . It is stored at a temperature of 4°C .
Scientific Research Applications
Synthesis of Functionalized Pyridines : Pyridines, including those related to [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine, have been synthesized for various applications. For instance, functionalized pyridines have been created by substituting pentachloropyridine with bisnucleophiles, showcasing their utility in organic synthesis and material science (Schmidt, Mordhorst, & Nieger, 2006).
Heterocyclic Synthesis : Pyridine derivatives have been used in the synthesis of new heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives. This research highlights the role of pyridine derivatives in the development of new chemical entities for potential pharmacological applications (Fadda, Etman, El-Seidy, & Elattar, 2012).
Organometallic Complexes : Pyridine derivatives, including those similar to [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine, have been used in the formation of organometallic complexes. These complexes have applications in catalysis and material science (Sadimenko, 2011).
Anticonvulsant Activity : Certain pyridine derivatives have shown potential as anticonvulsant agents. Research in this area contributes to the development of new therapeutic agents for the treatment of seizure disorders (Arora & Knaus, 1999).
Multicomponent Synthesis of Pyridine-Pyrimidines : Pyridine derivatives have been utilized in multicomponent reactions to synthesize pyridine-pyrimidine compounds. Such methodologies are significant in medicinal chemistry for the rapid generation of compound libraries (Rahmani et al., 2018).
Kinetics and Mechanistic Study : Studies on the oxidation of pyridine derivatives by cerium(IV) provide insights into reaction kinetics and mechanisms, which are crucial in understanding chemical reactions and designing new synthetic routes (Fawzy et al., 2016).
Synthesis of Pharmaceutical Compounds : Pyridine derivatives have been involved in the synthesis of pharmaceutical compounds like Nilotinib, demonstrating their importance in drug development (Yankun et al., 2011).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
N',N'-dimethyl-1-pyridin-3-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)7-5-10(11)9-4-3-6-12-8-9/h3-4,6,8,10H,5,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCMKNZDDIKUAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine | |
CAS RN |
1501757-22-7 |
Source


|
| Record name | [3-amino-3-(pyridin-3-yl)propyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)


![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)

![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)

![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)




